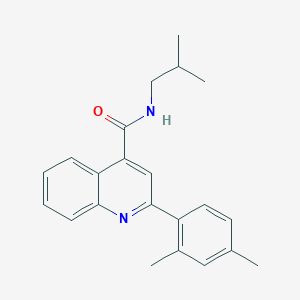
2-(2,4-dimethylphenyl)-N-isobutyl-4-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dimethylphenyl)-N-isobutyl-4-quinolinecarboxamide, also known as DIQ, is a synthetic compound that belongs to the family of quinolinecarboxamide derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The exact mechanism of action of 2-(2,4-dimethylphenyl)-N-isobutyl-4-quinolinecarboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain proteins in cells. In cancer cells, 2-(2,4-dimethylphenyl)-N-isobutyl-4-quinolinecarboxamide has been shown to inhibit the activity of AKT, which is involved in cell survival and growth. Inflammatory cells, 2-(2,4-dimethylphenyl)-N-isobutyl-4-quinolinecarboxamide has been shown to inhibit the activity of NF-κB, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
2-(2,4-dimethylphenyl)-N-isobutyl-4-quinolinecarboxamide has been shown to have a variety of biochemical and physiological effects in cells and organisms. In cancer cells, 2-(2,4-dimethylphenyl)-N-isobutyl-4-quinolinecarboxamide has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of genes involved in cancer progression. Inflammatory cells, 2-(2,4-dimethylphenyl)-N-isobutyl-4-quinolinecarboxamide has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the recruitment of immune cells to sites of inflammation. In animal models, 2-(2,4-dimethylphenyl)-N-isobutyl-4-quinolinecarboxamide has been shown to reduce the severity of inflammatory diseases such as colitis and arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,4-dimethylphenyl)-N-isobutyl-4-quinolinecarboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its purity can be improved by recrystallization. It is also stable under normal laboratory conditions and can be stored for long periods without significant degradation. However, 2-(2,4-dimethylphenyl)-N-isobutyl-4-quinolinecarboxamide also has some limitations. It is relatively insoluble in water, which can make it difficult to use in aqueous solutions. It is also relatively expensive compared to other compounds that are commonly used in lab experiments.
Orientations Futures
For research on 2-(2,4-dimethylphenyl)-N-isobutyl-4-quinolinecarboxamide include the development of new derivatives with improved pharmacological properties, the use of 2-(2,4-dimethylphenyl)-N-isobutyl-4-quinolinecarboxamide as a tool for studying proteins, and the investigation of its potential use in combination with other drugs or therapies.
Méthodes De Synthèse
2-(2,4-dimethylphenyl)-N-isobutyl-4-quinolinecarboxamide can be synthesized by reacting 2,4-dimethyl aniline with isobutyl isocyanate in the presence of a base catalyst such as potassium carbonate. The resulting intermediate is then treated with 2-chloroquinoline-4-carboxylic acid to obtain 2-(2,4-dimethylphenyl)-N-isobutyl-4-quinolinecarboxamide. The overall yield of this method is around 70%, and the purity of the final product can be improved by recrystallization.
Applications De Recherche Scientifique
2-(2,4-dimethylphenyl)-N-isobutyl-4-quinolinecarboxamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, 2-(2,4-dimethylphenyl)-N-isobutyl-4-quinolinecarboxamide has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. In one study, 2-(2,4-dimethylphenyl)-N-isobutyl-4-quinolinecarboxamide was shown to induce apoptosis (programmed cell death) in breast cancer cells by inhibiting the activity of a protein called AKT. 2-(2,4-dimethylphenyl)-N-isobutyl-4-quinolinecarboxamide has also been studied for its potential anti-inflammatory and antioxidant properties, which could make it useful in the treatment of various inflammatory diseases.
In biochemistry, 2-(2,4-dimethylphenyl)-N-isobutyl-4-quinolinecarboxamide has been used as a probe to study the structure and function of proteins. For example, 2-(2,4-dimethylphenyl)-N-isobutyl-4-quinolinecarboxamide has been used to study the binding of a protein called PPARγ to DNA, which is involved in the regulation of gene expression. 2-(2,4-dimethylphenyl)-N-isobutyl-4-quinolinecarboxamide has also been used to study the interaction between proteins and small molecules, which could lead to the development of new drugs.
Propriétés
IUPAC Name |
2-(2,4-dimethylphenyl)-N-(2-methylpropyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O/c1-14(2)13-23-22(25)19-12-21(17-10-9-15(3)11-16(17)4)24-20-8-6-5-7-18(19)20/h5-12,14H,13H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNBBKLSRROIDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethylphenyl)-N-(2-methylpropyl)quinoline-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5853540.png)
![2,4,6-trimethyl-3-[2-(4-nitrophenyl)carbonohydrazonoyl]benzyl acetate](/img/structure/B5853551.png)


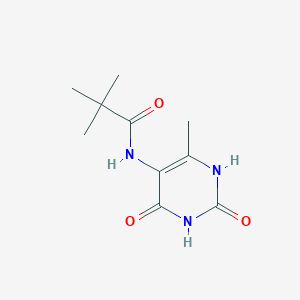
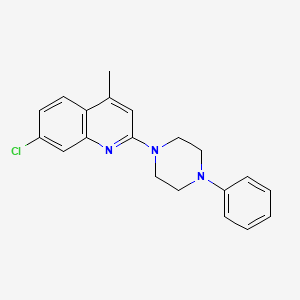
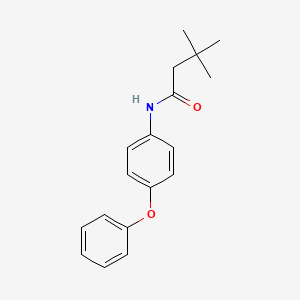
![ethyl 2-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5853588.png)
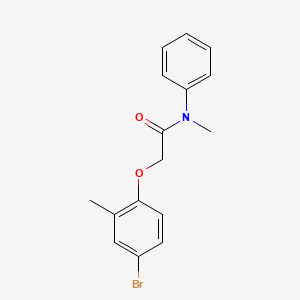

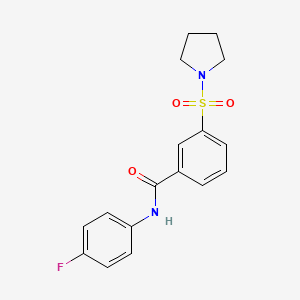
![N-{3,5-dichloro-2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5853626.png)
![N'-[(5-bromo-2-furoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5853632.png)